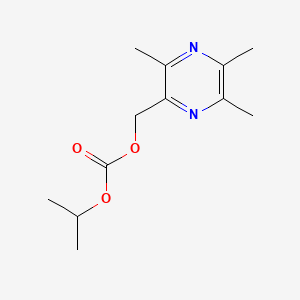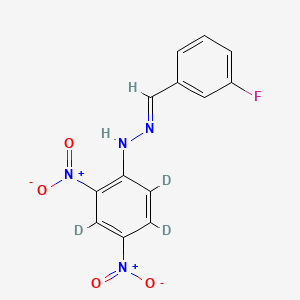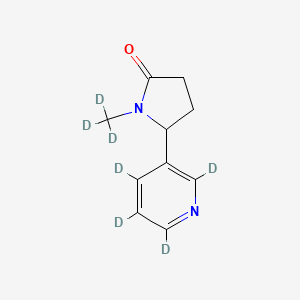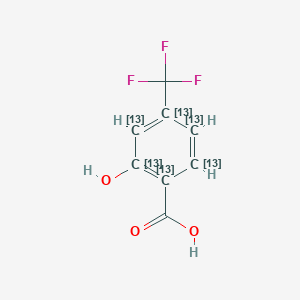
2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “2” is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed to demonstrate chemical principles, reaction mechanisms, and synthetic strategies in educational settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of compound “2” can be achieved through multiple synthetic routes, depending on the desired functional groups and molecular structure. One common method involves the reaction of a primary alcohol with a strong oxidizing agent, such as potassium permanganate, to form an aldehyde intermediate. This intermediate can then undergo further oxidation to yield compound “2”.
Industrial Production Methods
In an industrial setting, compound “2” can be produced through the catalytic oxidation of hydrocarbons. This process typically involves the use of a metal catalyst, such as platinum or palladium, under high temperature and pressure conditions. The reaction is carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Compound “2” undergoes a variety of chemical reactions, including:
Oxidation: Compound “2” can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: Compound “2” can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives of compound “2”.
Applications De Recherche Scientifique
Compound “2” has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic strategies.
Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Utilized in drug development as a precursor for synthesizing pharmacologically active compounds.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of compound “2” involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in a biochemical context, compound “2” may act as a substrate for an enzyme, undergoing a catalytic transformation that results in the formation of a product. The molecular pathways involved in these interactions can be elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound “3”: Similar in structure but contains an additional functional group that alters its reactivity.
Compound “4”: Shares a similar backbone but differs in the position of substituents.
Uniqueness
Compound “2” is unique due to its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(1S,3R,4R,7R,9S,10S,13S,15S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13+,14+,15-,16+,17-,19-,20-/m0/s1 |
Clé InChI |
OUDUFOYDAUOXPD-TUBGJQBHSA-N |
SMILES isomérique |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)C(=C)[C@@H]4O)O)(C)C)O |
SMILES canonique |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)









